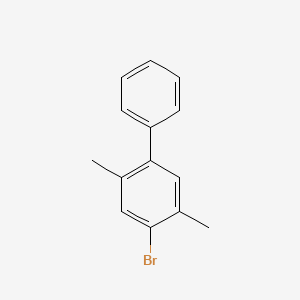

4-Bromo-2,5-dimethyl-1,1'-biphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,5-dimethyl-4-phenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Br/c1-10-9-14(15)11(2)8-13(10)12-6-4-3-5-7-12/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRJJVRCMOCMSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Br | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Biphenyl Chemical Space

The biphenyl (B1667301) framework, consisting of two connected phenyl rings, is a foundational structure in organic chemistry. oregonstate.edu This arrangement allows for a variety of substitution patterns, leading to a vast chemical space with diverse properties. The synthesis of these structures has been significantly advanced by the development of powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which efficiently joins aryl halides with arylboronic acids using a palladium catalyst. Current time information in Schwaben, DE.google.com Other methods like the Ullmann reaction and Gomberg-Bachmann reaction also contribute to the synthesis of biphenyls, though often with different scopes and efficiencies. orgsyn.org The resulting biphenyl derivatives are not merely academic curiosities; they are integral components of liquid crystals, organic light-emitting diodes (OLEDs), and numerous biologically active molecules. cas.org

Fundamental Significance of Halogenated and Alkyl Substituted Biphenyl Scaffolds

The specific functions of 4-Bromo-2,5-dimethyl-1,1'-biphenyl are derived directly from its unique combination of substituents: a bromine atom and two methyl groups.

Halogenated Biphenyls: The presence of a halogen, in this case, bromine, is of critical importance. Brominated and other halogenated biphenyls are key precursors in synthetic chemistry. The carbon-bromine bond serves as a reactive handle, making the compound an excellent electrophilic partner in cross-coupling reactions. stn.org This reactivity allows for the controlled, stepwise construction of more elaborate biaryl and polyaryl systems. Beyond their synthetic utility, halogens can significantly modulate a molecule's physicochemical properties. They can enhance metabolic stability and improve binding affinity to biological targets, making halogenated scaffolds highly valuable in medicinal chemistry and drug discovery. nih.gov

Alkyl-Substituted Biphenyls: The methyl groups on the biphenyl (B1667301) structure also play a crucial role. Alkyl substituents influence the molecule's solubility, often increasing it in organic solvents. Furthermore, they introduce steric bulk, which can affect the conformation of the molecule by restricting the rotation around the biphenyl C-C bond. This can be critical in the design of materials with specific optical properties or in creating ligands for asymmetric catalysis. The electron-donating nature of alkyl groups can also fine-tune the electronic properties of the aromatic system.

The combination of both a reactive halogen and sterically and electronically influential alkyl groups on a single biphenyl unit makes compounds like this compound versatile and powerful tools for chemists.

Scope and Research Trajectories Pertaining to 4 Bromo 2,5 Dimethyl 1,1 Biphenyl

Established Synthetic Routes to this compound

Cross-Coupling Strategies

Cross-coupling reactions are a cornerstone of modern synthetic chemistry for forming C-C bonds, and they are particularly powerful for the synthesis of biaryl compounds. rsc.org These methods typically involve the reaction of an organometallic reagent with an organic halide, catalyzed by a transition metal complex, most commonly palladium or copper. researchgate.net

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or boronic ester) and an organohalide or triflate. wikipedia.orglibretexts.org Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability and stability of the boronic acid reagents. sigmaaldrich.comacs.org

The general mechanism involves a catalytic cycle comprising three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org

For the synthesis of this compound, a plausible Suzuki-Miyaura approach would involve the coupling of phenylboronic acid with 1,4-dibromo-2,5-dimethylbenzene (B47692) or, conversely, the reaction of (2,5-dimethylphenyl)boronic acid with 1-bromo-4-iodobenzene (B50087) (as iodides are more reactive than bromides in the oxidative addition step).

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example Reagents/Conditions | Purpose |

|---|---|---|

| Aryl Halide | 1,4-Dibromo-2,5-dimethylbenzene | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates the C-C bond formation |

| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species for transmetalation |

| Solvent | Toluene/Water, Dioxane, THF, DMF | Solubilizes reactants and catalyst |

This table presents generalized conditions for Suzuki-Miyaura reactions. Specific conditions for the target synthesis would require experimental optimization.

The classic Ullmann reaction involves the copper-promoted coupling of two aryl halide molecules at high temperatures to form a symmetrical biaryl. organic-chemistry.org Modern "Ullmann-type" reactions are more versatile, often catalyzed by copper complexes and capable of coupling different aryl halides (cross-coupling) under milder conditions. organic-chemistry.orgresearchgate.net These reactions are particularly useful when palladium-catalyzed methods are not suitable.

The mechanism typically involves the formation of an organocopper intermediate through oxidative addition of copper to an aryl halide. organic-chemistry.org This species then reacts with a second aryl halide molecule to yield the biaryl product. Ligands, such as N,N-dimethylglycine, can be used to facilitate the reaction at lower temperatures, for example, at 90°C. researchgate.net A potential Ullmann route to a precursor for this compound could involve the coupling of 4-bromotoluene, though this would yield the symmetric 4,4'-dimethyl-1,1'-biphenyl, which would then require bromination. orgsyn.org The direct synthesis via a cross-Ullmann reaction would be challenging due to issues with selectivity.

Table 2: Comparison of Classic vs. Modern Ullmann Conditions

| Feature | Classic Ullmann Reaction | Modern Ullmann-type Reaction |

|---|---|---|

| Copper Source | Copper powder/bronze | Cu(I) salts (e.g., CuI) |

| Temperature | High (>200°C) | Milder (e.g., 90-140°C) |

| Additives/Ligands | Often none | Often required (e.g., phenanthroline, amino acids) |

| Scope | Mainly symmetrical biaryls | Symmetrical and non-symmetrical biaryls |

Grignard reagents (organomagnesium halides) are powerful nucleophiles used extensively in organic synthesis. mnstate.edu The coupling of Grignard reagents with aryl halides, often catalyzed by transition metals like nickel or iron, can produce biaryl compounds. A well-established method for preparing symmetrical biphenyls involves the coupling of an aryl Grignard reagent. For instance, (4-methylphenyl)magnesium bromide can be coupled to produce 4,4'-dimethyl-1,1'-biphenyl. orgsyn.org

To synthesize the unsymmetrical this compound, one could theoretically perform a cross-coupling between phenylmagnesium bromide and 1,4-dibromo-2,5-dimethylbenzene. However, controlling the selectivity to achieve monosubstitution can be difficult, and side reactions like homocoupling are common.

Table 3: Key Reactants in Grignard-Mediated Biaryl Synthesis

| Reactant Type | Example | Role in Synthesis |

|---|---|---|

| Grignard Reagent | (2,5-dimethylphenyl)magnesium bromide | Nucleophilic aryl source |

| Aryl Halide | 1-Bromo-4-iodobenzene | Electrophilic aryl source |

| Solvent | Anhydrous diethyl ether or THF | Stabilizes the Grignard reagent |

| Catalyst (optional) | NiCl₂(dppp), FeCl₃ | Promotes cross-coupling over homocoupling |

Electrophilic Bromination Strategies on Dimethylated Biphenyl (B1667301) Precursors

An alternative synthetic strategy involves starting with the 2,5-dimethyl-1,1'-biphenyl core and introducing the bromine atom via electrophilic aromatic substitution. The success of this method hinges on the regioselectivity of the bromination reaction, which is governed by the directing effects of the existing substituents.

In the 2,5-dimethyl-1,1'-biphenyl molecule, the phenyl group is an ortho-, para-directing activator. The methyl groups are also activating and ortho-, para-directing. The position para to the large phenyl substituent (C4) is sterically accessible and electronically activated. Therefore, electrophilic bromination is expected to occur preferentially at the 4-position. Common brominating agents include N-Bromosuccinimide (NBS) or elemental bromine (Br₂) with a Lewis acid catalyst. nih.govresearchgate.net The reaction solvent can also significantly influence the regioselectivity of the bromination. lookchem.com

For example, the electrophilic bromination of anisole (B1667542) with NBS in acetonitrile (B52724) yields the para-brominated product with high selectivity. researchgate.net A similar outcome would be anticipated for 2,5-dimethyl-1,1'-biphenyl, making this a highly viable synthetic route.

Table 4: Common Reagents for Electrophilic Aromatic Bromination

| Reagent | Conditions | Typical Selectivity |

|---|---|---|

| N-Bromosuccinimide (NBS) | Acetonitrile, DMF, or CCl₄ | Often high para-selectivity, especially in polar solvents nih.govlookchem.com |

| Bromine (Br₂) | FeBr₃ or AlCl₃ (catalyst), CH₂Cl₂ | Strong brominating agent, may lead to over-bromination |

| Tetraalkylammonium tribromides | Dichloromethane | Highly para-selective for activated rings like phenols researchgate.net |

Friedel-Crafts Acylation and Alkylation Routes to Related Biphenyls

While not a direct route to this compound, Friedel-Crafts reactions are fundamental for synthesizing substituted biphenyl precursors. nih.gov These reactions involve the reaction of an aromatic ring with an acyl chloride or acid anhydride (B1165640) (acylation) or an alkyl halide (alkylation) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govacs.org

For the biphenyl system, these electrophilic substitution reactions occur preferentially at the para-position due to its steric accessibility and electronic activation. For instance, the Friedel-Crafts acylation of biphenyl with acetyl chloride and AlCl₃ primarily yields 4-acetylbiphenyl. nih.gov Similarly, alkylation with tert-butyl chloride produces 4,4'-di-tert-butylbiphenyl. youtube.com These methods provide access to a wide range of substituted biphenyls that could then be further elaborated into more complex targets.

Table 5: Overview of Friedel-Crafts Reactions on Biphenyl

| Reaction Type | Electrophile | Product Example |

|---|---|---|

| Acylation | Acetyl chloride (CH₃COCl) | 4-Acetylbiphenyl nih.gov |

| Acylation | Succinic anhydride | 4-Phenylbenzoyl-propionic acid nih.gov |

| Alkylation | tert-Butyl chloride | 4,4'-Di-tert-butylbiphenyl youtube.com |

Precursor Synthesis and Functional Group Interconversions

The creation of this compound necessitates the synthesis of two key precursors: a substituted bromobenzene (B47551) component and a phenyl-group donor. The primary precursor is typically derived from 2,5-dimethylaniline (B45416) or 1,4-dibromo-2,5-dimethylbenzene.

Functional group interconversion (FGI) is a critical concept in organic synthesis where one functional group is converted into another, enabling the construction of complex molecules. solubilityofthings.com In this context, common FGIs include the transformation of an amino group into a bromo group via a Sandmeyer reaction. For instance, starting with p-bromoaniline, diazotization followed by reaction with benzene (B151609) can yield p-bromobiphenyl, illustrating a classic pathway for creating a biphenyl structure from an aniline (B41778) precursor. orgsyn.org Similarly, an alcohol can be converted to a bromide using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂), as halides are excellent leaving groups in coupling reactions. organic-chemistry.orgvanderbilt.edu

The other coupling partner is typically an organoboron compound, such as phenylboronic acid or one of its esters (e.g., pinacol (B44631) ester), for the Suzuki-Miyaura reaction. gre.ac.uk Alternatively, an organometallic reagent like a phenyl Grignard reagent ((phenyl)magnesium bromide) can be used in other coupling methods, such as those involving thallium salts, although these are less common due to toxicity concerns. orgsyn.org

Optimization of Reaction Conditions and Selectivity

Achieving a high yield of this compound requires careful optimization of several reaction parameters. The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds, but its efficiency is highly dependent on the chosen catalytic system, solvent, and temperature. researchgate.netrsc.org

The heart of the Suzuki-Miyaura coupling is the palladium catalyst. libretexts.org While various palladium sources can be used, including Pd(PPh₃)₄ and Pd(OAc)₂, the choice of ligand is often the most critical factor for success, especially with sterically hindered or electronically challenging substrates. libretexts.orgchemrxiv.org

Electron-rich and bulky phosphine (B1218219) ligands are known to enhance the rate of oxidative addition (the rate-determining step) and promote the reductive elimination step, leading to higher turnover numbers and yields. libretexts.org Ligands such as XPhos, SPhos, and RuPhos have demonstrated effectiveness in challenging coupling reactions. nih.gov The selection of the ligand can dramatically influence the outcome, with some systems yielding the desired product in high percentages while others fail completely. acs.org For example, in the coupling of challenging heteroaryl substrates, automated systems have shown that specific precatalyst-ligand combinations, like P1-xantphos, can be rapidly identified as optimal. nih.gov

Below is a table summarizing typical catalytic systems used in Suzuki-Miyaura couplings analogous to the synthesis of this compound.

Table 1: Representative Catalytic Systems for Suzuki-Miyaura Coupling

| Catalyst Precursor | Ligand | Base | Typical Yield (%) | Reference |

|---|---|---|---|---|

| Pd₂(dba)₃ | PCy₂-containing ligands | Na₂CO₃ | >90% | acs.org |

| Pd(OAc)₂ | XPhos, SPhos, RuPhos | K₃PO₄ | Modest to High | nih.gov |

| Pd(PPh₃)₄ | None (PPh₃ is the ligand) | K₂CO₃ | Variable | researchgate.netmdpi.com |

| Ni(COD)₂ | N-Bn-Xiao-Phos | K₃PO₄ | Exceptional | chemrxiv.org |

The choice of solvent and the reaction temperature are pivotal for optimizing the Suzuki coupling reaction. rsc.org A mixture of an organic solvent and an aqueous base is commonly employed. Solvents such as 1,4-dioxane, toluene, or tetrahydrofuran (B95107) (THF) are frequently used. mdpi.comnih.gov The presence of water is necessary to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and facilitate the transmetalation step.

Temperature plays a dual role. Higher temperatures (e.g., 80-110 °C) generally increase the reaction rate and can be necessary to overcome the activation energy for unreactive substrates. nih.govnih.gov However, elevated temperatures can also promote side reactions, such as the decomposition of the catalyst or the homocoupling of the boronic acid. rug.nl Therefore, the optimal temperature is a balance between achieving a reasonable reaction rate and minimizing undesired byproducts. mdpi.com Recent developments have also explored the use of "green" solvents like tert-amyl alcohol to reduce environmental impact. nih.gov

Table 2: Influence of Solvent and Temperature on Suzuki-Miyaura Coupling

| Solvent System | Temperature (°C) | Effect on Reaction | Reference |

|---|---|---|---|

| Toluene | 110 | Effective for many standard couplings. | researchgate.net |

| 1,4-Dioxane / H₂O | 80-100 | Common and robust for a wide range of substrates. | mdpi.com |

| THF / H₂O | 30-110 | Allows for a wide range of temperatures, from room temp to reflux. | nih.gov |

| tert-Amyl Alcohol | 80 | A greener alternative solvent, effective with nickel catalysis. | nih.gov |

Mechanistic Investigations of Synthetic Transformations

The synthetic transformation central to forming this compound via Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle. libretexts.org This mechanism involves a sequence of three primary steps centered on the palladium catalyst.

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (e.g., a 1,4-dibromo-2,5-dimethylbenzene derivative) to a Pd(0) complex. This step, often the rate-determining one, involves the insertion of the palladium atom into the carbon-bromine bond, forming a Pd(II) intermediate. libretexts.org

Transmetalation: The next step is the transfer of the organic group (the phenyl group) from the organoboron reagent to the Pd(II) complex. This occurs in the presence of a base, which activates the boronic acid by forming a more nucleophilic borate (B1201080) species, facilitating the transfer of the phenyl group to the palladium center and displacing the halide. youtube.com

Reductive Elimination: In the final step, the two organic groups on the palladium center (the dimethylphenyl group and the phenyl group) are coupled together, forming the C-C bond of the biphenyl product. This reductive elimination step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgyoutube.com

This catalytic cycle efficiently generates the desired biaryl structure, and understanding its mechanism is key to troubleshooting and optimizing the synthesis. youtube.comrsc.org

Reactivity of the Aryl Bromide Moiety

The bromine atom attached to the biphenyl core is a key functional group, enabling a range of substitution and coupling reactions.

Nucleophilic Aromatic Substitution Processes

Nucleophilic aromatic substitution (SNA) on aryl halides like this compound is a substitution reaction where a nucleophile displaces the bromide ion. masterorganicchemistry.com Unlike the more common electrophilic aromatic substitution, SNAr reactions require specific conditions. masterorganicchemistry.comlibretexts.org The aromatic ring itself is electron-rich, which typically repels nucleophiles. chemistrysteps.com Therefore, for a nucleophilic attack to occur, the ring must be "activated" by the presence of strong electron-withdrawing groups, often positioned ortho or para to the leaving group. libretexts.orgchemistrysteps.com These groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

The reaction generally proceeds through a two-step addition-elimination mechanism. chemistrysteps.com First, the nucleophile adds to the carbon atom bearing the bromine, breaking the aromaticity of the ring and forming the resonance-stabilized Meisenheimer complex. libretexts.orgchemistrysteps.com In the second step, the bromide ion is eliminated, restoring the aromaticity of the ring. chemistrysteps.com The reactivity of aryl halides in SNAr reactions follows the trend F > Cl > Br > I, which is opposite to that of SN1 and SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is the formation of the intermediate, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Alternatively, under conditions involving a very strong base, such as sodium amide (NaNH₂), an elimination-addition mechanism via a benzyne (B1209423) intermediate can occur. chemistrysteps.com This pathway does not strictly require an electron-withdrawing group. chemistrysteps.com

Metal-Catalyzed Cross-Coupling Reactions (Beyond Synthesis)

The aryl bromide functionality of this compound is a versatile handle for metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. rhhz.net These reactions typically involve a transition metal catalyst, most commonly palladium, nickel, or iron complexes. rhhz.net The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. acs.org

Oxidative Addition: The low-valent transition metal catalyst inserts into the carbon-bromine bond of the aryl halide. acs.org

Transmetalation: The organic group from an organometallic reagent is transferred to the metal center, displacing the halide. acs.org

Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the new bond and regenerating the catalyst. acs.org

Various named cross-coupling reactions can be employed, including:

Suzuki-Miyaura Coupling: Utilizes an organoboron reagent.

Negishi Coupling: Employs an organozinc reagent. acs.org

Kumada-Corriu Coupling: Uses a Grignard (organomagnesium) or organolithium reagent.

Stille Coupling: Involves an organotin reagent.

These reactions are highly valued for their functional group tolerance and have been instrumental in the synthesis of complex organic molecules, including pharmaceuticals and materials. rhhz.net For instance, the Negishi coupling has been used to synthesize symmetrical 2,5-disubstituted benzoquinones from 2,5-dibromo-1,4-dimethoxybenzene. acs.org

Electrophilic Aromatic Substitution Patterns on the Dimethylated Phenyl Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. lumenlearning.com The dimethylated phenyl ring of this compound is susceptible to EAS. The two methyl groups are activating, ortho, para-directing substituents due to their electron-donating inductive effect. uci.edu The other phenyl ring also acts as an ortho, para-directing group. pearson.com

Therefore, incoming electrophiles will preferentially substitute at the positions ortho and para to the existing methyl groups and the other phenyl ring. pearson.comlibretexts.org However, the positions are not all equivalent. The steric hindrance from the existing methyl groups and the biphenyl linkage will influence the regioselectivity of the substitution. Nitration and halogenation of biphenyl, for example, show activation at the ortho and para positions. libretexts.org

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. lumenlearning.com

Halogenation: Introduction of a halogen (Cl, Br) using a Lewis acid catalyst like FeX₃. lumenlearning.com

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst. rsc.org

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride and a Lewis acid catalyst. rsc.org

The carbocation intermediate formed during EAS, known as a Wheland intermediate, is stabilized by resonance. lumenlearning.com The stability of this intermediate determines the rate and regioselectivity of the reaction.

Advanced Derivatization for Complex Molecular Architectures

The reactive sites on this compound can be further manipulated to create more complex and functionalized molecules.

Introduction of Additional Functional Groups

The initial functional groups on the biphenyl scaffold can be used as starting points to introduce a wider variety of functionalities. Derivatization is a technique used to modify a compound to enhance its analytical properties or to create new molecules with desired characteristics. greyhoundchrom.com

Common derivatization strategies include:

Alkylation: Replacing active hydrogens with an alkyl or benzyl (B1604629) group, often to form esters from carboxylic acids. libretexts.org Reagents like pentafluorobenzyl bromide (PFB-Br) can be used to add a PFB group to various functional groups. libretexts.org

Acylation: Introducing an acyl group to compounds with active hydrogens like alcohols, thiols, and amines. libretexts.org

Silylation: Replacing active hydrogens with a silyl (B83357) group, which is a common technique in gas chromatography to increase volatility. research-solution.com

These derivatization reactions allow for the fine-tuning of the molecule's properties for specific applications in materials science, medicinal chemistry, and other fields.

Formation of Chelating Ligands and Schiff Bases

The structure of this compound can be elaborated to form ligands capable of coordinating with metal ions. By introducing appropriate functional groups, such as amino and hydroxyl groups, through the reactions described above, the biphenyl derivative can be converted into a precursor for chelating ligands.

A prominent example is the formation of Schiff bases. A Schiff base is a compound containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group but not hydrogen. science.gov They are typically formed by the condensation of a primary amine with an aldehyde or ketone. ekb.eg

For instance, a diamino-dimethyl-biphenyl derivative can be reacted with salicylaldehyde (B1680747) or its derivatives to form tetradentate Schiff base ligands. researchgate.netresearchgate.net These ligands, with their nitrogen and oxygen donor atoms, can then coordinate with various metal ions (e.g., Mn(II), Fe(III), Cr(III), Zn(II)) to form stable metal complexes. researchgate.netnih.gov The formation of the azomethine group (C=N) is a key step in this process and can be confirmed by spectroscopic methods like IR and NMR. nih.gov The resulting metal complexes often exhibit interesting properties and have applications in catalysis and materials science.

Construction of Polycyclic or Supramolecular Structures

The strategic placement of a bromine atom and methyl groups on the biphenyl scaffold of this compound makes it a versatile precursor for the synthesis of more complex, higher-order chemical architectures. These include extended polycyclic aromatic hydrocarbons (PAHs) and intricate supramolecular assemblies. The reactivity of the aryl-bromide bond, coupled with the potential for intramolecular cyclization reactions involving the methyl groups, opens up several synthetic pathways to these larger structures.

The primary strategies for elaborating the this compound core into polycyclic systems involve carbon-carbon bond-forming reactions, such as the Suzuki and Ullmann couplings. These reactions can be used to extend the aromatic system in a controlled manner, leading to the formation of larger, planar, or three-dimensional aromatic structures.

One potential pathway to a polycyclic structure is through an initial intermolecular coupling reaction, followed by an intramolecular cyclization. For instance, a Suzuki coupling of this compound with an appropriate boronic acid could introduce a strategically positioned reactive group. Subsequent intramolecular cyclization, potentially via a Scholl reaction or a similar oxidative C-H activation method, could then lead to the formation of a larger, fused aromatic system.

The synthesis of pyrene (B120774) derivatives from biphenyl precursors provides a relevant analogy. researchgate.netstackexchange.com Indirect methods for pyrene synthesis often involve the cyclization of biphenyl intermediates. researchgate.net This suggests that this compound, after appropriate derivatization, could serve as a building block for substituted pyrene systems or other complex PAHs.

Furthermore, the principles of supramolecular chemistry can be applied to create large, ordered structures from this compound. While non-covalent interactions are the hallmark of supramolecular assembly, covalent synthesis is often required to create the initial building blocks. For example, the synthesis of bis-alkynylbiphenyls, which can then undergo cyclization to form highly substituted pyrenes, illustrates how initial covalent modifications can lead to precursors for larger, well-defined structures. stackexchange.com

The following table outlines a hypothetical two-step synthetic route towards a tetracyclic aromatic compound starting from this compound, illustrating the potential application of this compound in the construction of polycyclic systems.

| Step | Reaction Type | Reactants | Potential Product | Key Transformation |

|---|---|---|---|---|

| 1 | Suzuki Coupling | This compound, (2-formylphenyl)boronic acid | 2'-(2,5-dimethyl-[1,1'-biphenyl]-4-yl)benzaldehyde | Formation of a new C-C bond, introducing a reactive aldehyde group. |

| 2 | Intramolecular Cyclization (e.g., acid-catalyzed) | 2'-(2,5-dimethyl-[1,1'-biphenyl]-4-yl)benzaldehyde | Substituted Dihydrophenanthrene derivative | Formation of a new six-membered ring through electrophilic aromatic substitution. |

Similarly, the Ullmann coupling reaction, which involves the copper-catalyzed coupling of two aryl halides, could be employed to synthesize a symmetrical bibiphenyl derivative from this compound. organic-chemistry.org This resulting larger biphenyl system could then be a substrate for further functionalization or cyclization to create even more complex PAHs.

| Reaction Type | Reactant | Potential Product | Significance |

|---|---|---|---|

| Ullmann Coupling | This compound | 2,2'',5,5''-Tetramethyl-[1,1':4',1'':4'',1''']quaterphenyl | Creates a larger, symmetrical aromatic scaffold for further derivatization into complex PAHs or as a core for supramolecular structures. |

The research into the synthesis of pyrene-fused hexaarylbenzene luminogens and other complex PAHs from smaller aromatic building blocks underscores the potential of tailored precursors like this compound in the construction of advanced materials with interesting photophysical properties. mdpi.com The strategic functionalization and subsequent coupling or cyclization of this compound could provide access to a variety of novel polycyclic and supramolecular architectures.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 4-Bromo-2,5-dimethyl-1,1'-biphenyl, NMR would provide definitive evidence for its constitution and insights into the electronic environment of each atom.

Proton (¹H) and Carbon-13 (¹³C) NMR for Connectivity and Electronic Environment

No specific experimental ¹H or ¹³C NMR data has been found in published literature for this compound.

A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both phenyl rings and the two methyl groups. The integration of these signals would correspond to the number of protons in each unique environment. The chemical shifts would be influenced by the electron-withdrawing effect of the bromine atom and the electron-donating nature of the methyl groups. The coupling patterns (splitting of signals) would reveal the connectivity between adjacent protons.

Similarly, a ¹³C NMR spectrum would display a unique signal for each carbon atom in a different electronic environment. The chemical shifts would provide information about the hybridization and the electronic nature of the carbon atoms.

Two-Dimensional NMR Techniques for Complex Spectral Assignment

No specific 2D NMR studies for this compound have been reported.

Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in assigning the proton and carbon signals unambiguously, especially for the overlapping aromatic regions. A COSY spectrum would establish proton-proton correlations, while an HSQC spectrum would correlate directly bonded proton and carbon atoms.

Dynamic NMR Studies for Conformational Exchange

No dynamic NMR studies concerning the conformational exchange of this compound are available.

Due to steric hindrance from the ortho-methyl group, rotation around the C1-C1' bond of the biphenyl (B1667301) system is restricted. Dynamic NMR spectroscopy could be used to study the kinetics of this rotational process (atropisomerism) by analyzing the changes in the NMR spectrum at different temperatures. This would allow for the determination of the energy barrier to rotation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and torsional angles.

No crystal structure for this compound has been deposited in the Cambridge Structural Database (CSD) or reported elsewhere.

Molecular Conformation and Torsional Angles of the Biphenyl Linkage

A crystal structure would reveal the preferred conformation of the molecule in the solid state. A key parameter is the dihedral (torsional) angle between the two phenyl rings. In substituted biphenyls, this angle is a balance between the steric repulsion of the substituents (favoring a twisted conformation) and the electronic effects of π-conjugation (favoring a planar conformation). The presence of the methyl group at the ortho-position (C2) would be expected to induce a significant twist in the biphenyl backbone to minimize steric strain.

Intermolecular Interactions and Crystal Packing Motifs

The analysis of the crystal packing would show how individual molecules of this compound arrange themselves in the crystal lattice. This is governed by various intermolecular forces such as van der Waals interactions, and potentially weak C-H···π or halogen bonding interactions involving the bromine atom. Understanding these interactions is crucial for predicting the material's physical properties.

Hydrogen Bonding and Halogen Bonding Interactions

While the primary structure of this compound is defined by covalent bonds, its supramolecular chemistry and crystal packing can be influenced by weaker non-covalent interactions, namely hydrogen and halogen bonds.

Halogen Bonding: A more significant non-covalent interaction for this molecule is halogen bonding. The bromine atom, with its region of positive electrostatic potential (the σ-hole) located on the extension of the C-Br bond, can act as a Lewis acid and interact with a Lewis base. In the context of this compound, this can manifest as Br···π interactions with the phenyl ring of a neighboring molecule or potentially Br···Br interactions. Studies on similar brominated aromatic compounds have shown that C–Br...π(arene) interactions can be a dominant factor in their solid-state packing. mdpi.com For instance, in some crystal structures of related compounds, the bromine atom is positioned over the C-C bond of an adjacent aromatic ring. mdpi.com

| Interaction Type | Donor/Acceptor Atoms | Typical Distance (Å) | Potential Influence on Structure |

| C-H···π | C-H (methyl/aryl) / π-system (phenyl) | 2.5 - 3.5 | Influences crystal packing and molecular conformation |

| Halogen Bond (Br···π) | C-Br / π-system (phenyl) | 3.0 - 4.0 | Directs molecular assembly in the solid state |

| Halogen Bond (Br···Br) | C-Br / Br | ~3.7 (sum of van der Waals radii) | Can contribute to the formation of specific packing motifs |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Bonding Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups and elucidating the bonding framework of a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent parts.

Aromatic C-H Stretch: Typically observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretch: The methyl groups will exhibit symmetric and asymmetric stretching vibrations between 2975 and 2850 cm⁻¹.

C=C Aromatic Ring Stretching: A series of sharp bands between 1600 and 1450 cm⁻¹ are characteristic of the biphenyl core.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds will appear in the fingerprint region (below 1300 cm⁻¹).

C-Br Stretch: A strong absorption band corresponding to the C-Br stretching vibration is expected at lower wavenumbers, typically in the range of 600-500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Due to the polarizability of the biphenyl system, the Raman spectrum of this compound is anticipated to be rich in detail.

Ring Breathing Modes: The symmetric "breathing" vibrations of the phenyl rings often give rise to strong Raman signals. For biphenyl itself, a strong peak is observed around 1276 cm⁻¹. researchgate.net

Inter-ring C-C Stretch: The stretching vibration of the bond connecting the two phenyl rings is also Raman active.

Substituent-sensitive Modes: The positions of the methyl and bromo substituents will influence the vibrational modes of the aromatic rings, leading to a unique Raman fingerprint. For example, the C-Br stretching vibration is also observable in the Raman spectrum.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Weak to medium intensity |

| Aliphatic C-H Stretch | 2975-2850 | 2975-2850 | Medium to strong intensity |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 | Multiple sharp bands |

| C-H In-plane Bending | 1300-1000 | 1300-1000 | Variable intensity |

| C-H Out-of-plane Bending | 900-675 | 900-675 | Strong intensity in IR for substituted benzenes |

| C-Br Stretch | 600-500 | 600-500 | Strong in IR, variable in Raman |

High-Resolution Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis

High-resolution mass spectrometry (HRMS) is instrumental in determining the elemental composition of a molecule and in elucidating its structure through the analysis of its fragmentation patterns.

For this compound (C₁₄H₁₃Br), the molecular ion peak ([M]⁺) in the mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of almost equal intensity separated by 2 m/z units for the molecular ion and any bromine-containing fragments.

Fragmentation Pathways: Under electron ionization (EI), the molecular ion of this compound is expected to undergo several characteristic fragmentation reactions.

Loss of a Bromine Radical: A primary fragmentation pathway is the cleavage of the C-Br bond to lose a bromine radical (•Br), resulting in a [M-Br]⁺ ion. This fragment would correspond to the 2,5-dimethylbiphenyl (B1618486) cation.

Loss of a Methyl Radical: The molecular ion can also lose a methyl radical (•CH₃) from one of the dimethyl-substituted rings, leading to a [M-CH₃]⁺ fragment.

Cleavage of the Biphenyl Bond: Fragmentation can occur at the bond connecting the two phenyl rings, although this is generally less favorable than the loss of substituents.

Sequential Losses: The initial fragments can undergo further fragmentation. For instance, the [M-Br]⁺ ion could subsequently lose a methyl radical.

The fragmentation patterns observed in related compounds, such as ketamine analogues, often involve α-cleavages and sequential losses of small neutral molecules or radicals. mdpi.com

| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |

| [C₁₄H₁₃Br]⁺ | 260.02 | 262.02 | Molecular Ion |

| [C₁₄H₁₃]⁺ | 181.10 | - | Loss of •Br |

| [C₁₃H₁₀Br]⁺ | 245.00 | 247.00 | Loss of •CH₃ |

| [C₁₃H₁₀]⁺ | 166.08 | - | Loss of •Br and •CH₃ |

| [C₆H₅]⁺ | 77.04 | - | Phenyl cation |

| [C₈H₈Br]⁺ | 183.99 | 185.99 | Brominated tropylium-like ion |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic makeup of 4-Bromo-2,5-dimethyl-1,1'-biphenyl. These calculations provide a detailed picture of electron distribution, molecular orbital energies, and related electronic properties.

The electronic structure is heavily influenced by the interplay between the two phenyl rings and the effects of its substituents: the electron-withdrawing bromine atom and the electron-donating methyl groups. DFT calculations can map the electron density surface, highlighting regions of high and low electron density, which are crucial for predicting sites of electrophilic and nucleophilic attack.

A key aspect of these calculations is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter, providing an indication of the molecule's kinetic stability and chemical reactivity. For biphenyl (B1667301) derivatives, the π-systems of the rings are the primary contributors to these frontier orbitals. In related substituted biphenyls, DFT calculations have been used to explore these electronic properties iucr.orgnih.gov.

Table 1: Calculated Electronic Properties of a Representative Biphenyl Derivative (Note: This is a representative table based on typical computational outputs for similar molecules, as specific data for this compound is not publicly available.)

| Parameter | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Dipole Moment | 1.8 | Debye |

These values help in rationalizing the molecule's behavior in chemical reactions and its potential applications in materials science where electronic properties are paramount.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure and conformational flexibility of this compound are primarily defined by the torsional or dihedral angle between the two phenyl rings. This angle results from a balance between the stabilizing π-conjugation (which favors a planar conformation) and the destabilizing steric hindrance between the ortho-substituents (the methyl group on one ring and a hydrogen atom on the other) and the hydrogens at the 2' and 6' positions.

Conformational analysis is typically performed by mapping the potential energy surface (PES) as a function of this critical dihedral angle. uni-muenchen.de This involves a series of constrained geometry optimizations where the dihedral angle is systematically varied, and the energy of the molecule is calculated for each step. The resulting plot of energy versus dihedral angle reveals the most stable conformations (energy minima) and the energy barriers to rotation (transition states).

For substituted biphenyls, the ground state is typically a twisted conformation. Studies on structurally similar compounds have shown a wide range of dihedral angles, from nearly planar (5.78°) in molecules with bulky terminal groups that induce specific packing interactions, to significantly twisted (53.59°) to relieve steric strain. iucr.orgnih.gov The barrier to interconversion between equivalent twisted conformations can be determined from the PES, which is an important parameter for understanding the molecule's dynamic behavior in solution. researchgate.net

Table 2: Representative Potential Energy Scan Data for a Substituted Biphenyl (Note: This table illustrates the typical output of a PES scan. The specific values for this compound would require dedicated calculation.)

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | 4.5 | Planar (Transition State) |

| 45 | 0.0 | Twisted (Energy Minimum) |

| 90 | 2.0 | Perpendicular (Transition State) |

| 135 | 0.0 | Twisted (Energy Minimum) |

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. nmrdb.org These calculations are based on the optimized molecular geometry and the resulting electron distribution, which determines the magnetic shielding around each nucleus. By comparing the predicted spectrum with the experimental one, chemists can confirm the molecular structure and assign the observed signals to specific atoms. For example, comparing simulated and experimental spectra for p-bromo-biphenyl has proven effective in structural elucidation. researchgate.net

Vibrational Spectroscopy (IR and Raman): Quantum chemical calculations can compute the harmonic vibrational frequencies of the molecule. researchgate.net These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated frequencies and their corresponding intensities (IR) or activities (Raman) can be compared with experimental spectra. researchgate.net This comparison aids in the assignment of vibrational modes and provides a deeper understanding of the molecule's intramolecular dynamics. Key vibrational modes for this compound would include C-H stretching, C=C aromatic ring stretching, C-Br stretching, and the inter-ring C-C stretching.

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations are often performed on isolated molecules in the gas phase, Molecular Dynamics (MD) simulations can model the behavior of this compound in a condensed phase, such as in a solvent.

In an MD simulation, a system consisting of one or more solute molecules surrounded by a large number of solvent molecules is created. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to track the positions and velocities of the atoms over time. This simulation provides a dynamic picture of the molecule's behavior, including its conformational changes, rotational and translational diffusion, and interactions with the surrounding solvent molecules. mdpi.com Such simulations can be used to study how the solvent influences the conformational equilibrium and the rotational energy barrier of the biphenyl linkage. researchgate.net

Reaction Pathway Modeling and Transition State Analysis

Theoretical chemistry can be used to model the chemical reactions involving this compound, either its synthesis or its subsequent transformations. A common synthetic route for such compounds is the Suzuki-Miyaura cross-coupling reaction. nih.gov

Reaction pathway modeling involves identifying the structures and calculating the energies of the reactants, products, and any intermediates along the proposed reaction coordinate. A crucial part of this process is locating the transition state (TS)—the highest energy point on the lowest energy path between a reactant and a product. uni-muenchen.de The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For instance, modeling the Suzuki coupling to form this biphenyl would involve calculating the energies of the oxidative addition, transmetalation, and reductive elimination steps in the catalytic cycle. This analysis provides a detailed mechanistic understanding and can help in optimizing reaction conditions. Similarly, modeling potential metabolic pathways, such as demethylation or oxidation, can predict potential metabolites of the compound. nih.gov

Applications in Advanced Materials Science and Catalysis

Role as a Synthetic Building Block for Polymeric Materials

The structure of 4-Bromo-2,5-dimethyl-1,1'-biphenyl makes it a suitable monomer for the synthesis of advanced polymeric materials. The carbon-bromine bond provides a reactive site for various cross-coupling polymerization reactions, such as Suzuki or Yamamoto coupling. These methods are instrumental in forming carbon-carbon bonds to link monomer units into a long polymer chain.

Polymers derived from biphenyl (B1667301) units, known as poly(p-phenylene)s (PPPs) and their derivatives, are noted for their high thermal stability, mechanical strength, and interesting electronic properties. The rigid biphenyl backbone leads to the formation of rigid-rod or semi-rigid polymers. The incorporation of the 2,5-dimethyl substitution pattern from the parent monomer can enhance the solubility of these typically insoluble polymers in common organic solvents. This improved processability is a significant advantage, allowing for the formation of films and fibers from solution. By carefully selecting co-monomers to polymerize with this compound, chemists can fine-tune the resulting polymer's properties, such as its conductivity, bandgap, and morphology, for specific high-performance applications.

Precursor for Organic Electronic Materials (e.g., charge transport, emissive layers)

Biphenyl derivatives are a cornerstone in the development of materials for organic electronics, including Organic Light-Emitting Diodes (OLEDs) and organic field-effect transistors (OFETs). samaterials.comsunfinelabs.com this compound serves as a key precursor for these materials due to its adaptable biphenyl core, which facilitates electrical conduction through its delocalized π-orbital system. nih.gov

The bromo-functional group is readily converted into other functionalities using established chemical reactions. For instance, through Suzuki or Buchwald-Hartwig coupling, electron-donating or electron-accepting groups can be attached to the biphenyl core. This strategy is central to creating molecules with tailored electronic characteristics for specific roles within an electronic device:

Hole Transport Layers (HTLs): By attaching electron-donating groups (e.g., triarylamines), materials that efficiently transport positive charges (holes) can be synthesized.

Electron Transport Layers (ETLs): Conversely, attaching electron-accepting groups (e.g., triazines, benzimidazoles) yields materials suited for transporting negative charges (electrons).

Emissive Materials: The biphenyl unit can be incorporated into larger molecular structures that form part of a phosphorescent or fluorescent emitter in an OLED's emissive layer.

Research on related brominated biphenyls highlights the importance of the dihedral angle (the twist between the two phenyl rings) in tuning the electronic properties. nih.govdoaj.org This angle influences the degree of π-orbital overlap, which in turn affects the charge transport efficiency. A study of a substituted hemibiquinone derivative, for example, found a dihedral angle of 53.59 (7)°. nih.govdoaj.org The methyl groups on this compound would sterically influence this angle and also improve the amorphous film-forming properties of the final material, which is critical for preventing crystallization and ensuring the longevity of electronic devices.

| Parameter | Value | Compound | Source |

| Dihedral Angle | 53.59 (7)° | 4′-bromo-2,5-dihydroxy-2′,5′-dimethoxy-[1,1′-biphenyl]-3,4-dicarbonitrile | nih.gov |

| Calculated Dipole Moment | 6.17 D | 4′-bromo-2,5-dihydroxy-2′,5′-dimethoxy-[1,1′-biphenyl]-3,4-dicarbonitrile | nih.gov |

| Max. UV-Vis Absorption | 256.4 nm | 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl (TBDFBP) | nih.gov |

| Max. UV-Vis Absorption | 275.7 nm | 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone (DFBPE) | nih.gov |

Table 6.2.1: Electronic and structural properties of functional biphenyl derivatives relevant to organic electronics.

Utilization as a Ligand or Ligand Precursor in Homogeneous Catalysis

In homogeneous catalysis, the performance of a metal catalyst is critically dependent on the ligands that surround the metal center. These ligands control the catalyst's activity, selectivity, and stability. Biphenyl-based phosphine (B1218219) ligands (e.g., Buchwald-type ligands) are among the most powerful and versatile ligands for palladium-catalyzed cross-coupling reactions. rsc.org

This compound is an ideal precursor for creating custom ligands. The bromine atom can be transformed into a coordinating group, most commonly a phosphine. This is typically achieved by reacting the biphenyl with a strong base like n-butyllithium to form a lithiated intermediate, which is then quenched with a chlorophosphine (e.g., dicyclohexylphosphino chloride). The resulting phosphine ligand possesses the 2,5-dimethylbiphenyl (B1618486) scaffold, where the methyl groups provide specific steric bulk near the metal center. This steric hindrance is not merely an obstruction; it is a design element that can promote the crucial reductive elimination step in the catalytic cycle, leading to higher reaction yields and faster turnover rates. The Suzuki-Miyaura coupling is a prime example of a reaction where such ligands are essential, used for synthesizing a vast array of biaryl compounds. mdpi.comnih.govmdpi.com

| Parameter | Details | Source |

| Reaction | Suzuki-Miyaura Cross-Coupling | mdpi.com |

| Aryl Halide | 5-(4-bromophenyl)-4,6-dichloropyrimidine | mdpi.com |

| Coupling Partner | Phenylboronic acid | mdpi.com |

| Catalyst | Pd(PPh₃)₄ (5 mol%) | mdpi.com |

| Base | K₃PO₄ | mdpi.com |

| Solvent | 1,4-Dioxane | mdpi.com |

| Temperature | 70-80 °C | mdpi.com |

| Yield | 60% | mdpi.com |

Table 6.3.1: Example of typical Suzuki-Miyaura reaction conditions where ligands derived from bromobiphenyl precursors would be employed.

Application in Liquid Crystal Design and Engineering

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. They are the technological basis for most modern flat-panel displays (LCDs). The molecular structure of a liquid crystal typically consists of a rigid core (mesogen) and flexible terminal chains. The biphenyl unit is a classic mesogen due to its rigid, elongated shape, which promotes the formation of ordered, anisotropic fluid phases (e.g., nematic and smectic). researchgate.netmdpi.com

This compound serves as an excellent starting scaffold for the synthesis of novel liquid crystal molecules. The bromo-substituent is a convenient chemical handle for introducing terminal alkyl or alkoxy chains via cross-coupling reactions. These flexible chains are essential for disrupting full three-dimensional crystalline order, allowing the material to flow while maintaining one- or two-dimensional order.

| Compound Series | Phase Type | Thermal Stability | Key Structural Feature | Source |

| (E)-4-(([1,1′-biphenyl]-4-ylmethylene)amino)phenyl 4-(alkoxy)benzoate | Nematic | High | Biphenyl azomethine core | mdpi.com |

| Polyurethanes with 4-bromo-(4-hexyloxy-biphenyl-4'-oxy)butane side chains | Smectic | N/A | Side-chain liquid crystalline polymer | researchgate.net |

| Biphenyl esters with bornyl moiety | Smectic | Higher Tₘ | Chiral natural molecule attached to biphenyl | researchgate.net |

Table 6.4.1: Examples of liquid crystalline materials based on biphenyl scaffolds, demonstrating the influence of core structure and terminal groups on mesophase behavior.

Design of Supramolecular Assemblies and Frameworks

Supramolecular chemistry focuses on creating large, well-ordered structures from molecular building blocks held together by non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking. These interactions are weaker than covalent bonds but are highly directional, allowing for the "programmed" self-assembly of complex architectures.

This compound is a promising building block for supramolecular design for several reasons:

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming directional interactions with electron-rich atoms like oxygen or nitrogen on adjacent molecules. Crystal structure analyses of related brominated biphenyls have shown short halogen⋯oxygen contacts that guide the formation of molecular sheets. nih.gov

Aromatic Interactions: The two phenyl rings can participate in π-π stacking and C-H···π interactions, which help to stabilize and direct the crystal packing. iucr.org

Functionalizable Scaffold: The bromo group can be chemically converted into other functional groups that are strong hydrogen bond donors or acceptors (e.g., carboxylic acids, amides, or pyridyl groups). This allows the biphenyl unit to be integrated into more complex, hydrogen-bonded networks. nih.gov

By combining these interactions, this compound and its derivatives can be used to construct a variety of supramolecular structures, from simple one-dimensional chains and two-dimensional sheets to more complex three-dimensional metal-organic frameworks (MOFs) or porous organic cages. nih.govdoaj.org

| Interaction Type | Distance / Geometry | Compound System | Source |

| Intramolecular H-bond | O3—H⋯O2, 2.7576 (18) Å | 4′-bromo-2,5-dihydroxy-2′,5′-dimethoxy-[1,1′-biphenyl]-3,4-dicarbonitrile | nih.gov |

| Intermolecular H-bond | O—H⋯N, forms chains along | 4′-bromo-2,5-dihydroxy-2′,5′-dimethoxy-[1,1′-biphenyl]-3,4-dicarbonitrile | nih.gov |

| Halogen Bond | Br1⋯O2, 3.139 (2) Å | 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate | nih.gov |

| Halogen Bond | Cl1⋯O3, 2.991 (3) Å | 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate | nih.gov |

| C-H···S Interaction | Forms R²₂(10) ring motifs | dimethyl 4′-bromo-3-oxo-5-(thiophen-2-yl)-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2,4-dicarboxylate | iucr.org |

Table 6.5.1: Examples of non-covalent interactions in the crystal structures of functionalized bromobiphenyls that direct supramolecular assembly.

Future Directions and Emerging Research Avenues

Development of Greener and More Efficient Synthetic Pathways

The traditional synthesis of biphenyls often relies on classical methods that can be resource-intensive and generate significant waste. Future research will undoubtedly focus on developing more sustainable and efficient synthetic routes to 4-Bromo-2,5-dimethyl-1,1'-biphenyl and its derivatives. This includes the exploration of catalytic systems that minimize the use of stoichiometric reagents and operate under milder conditions. For instance, advancements in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, continue to lower catalyst loadings and expand substrate scope. rsc.org The development of reusable catalysts, or the use of alternative energy sources like microwave irradiation or flow chemistry, could dramatically improve the environmental footprint of its synthesis.

A key area of development will be the use of greener solvents, moving away from traditional volatile organic compounds towards more benign alternatives like water, ionic liquids, or deep eutectic solvents. The principles of green chemistry, such as atom economy and the reduction of derivatization steps, will guide the design of next-generation synthetic strategies. epa.gov

Exploration of Undiscovered Reactivity Modes

While the bromine atom on this compound is a well-established handle for cross-coupling reactions, there remains untapped potential in exploring novel reactivity modes. Future investigations could focus on the selective activation of the C-H bonds on the aromatic rings, a strategy that offers a more direct and atom-economical approach to functionalization. The development of catalysts capable of distinguishing between the various C-H bonds on the biphenyl (B1667301) core would open up new synthetic possibilities.

Furthermore, the interplay between the methyl groups and the biphenyl linkage could lead to interesting atropisomeric properties upon further substitution. The controlled synthesis of specific atropisomers of derivatives of this compound could be a fruitful area of research, with potential applications in asymmetric catalysis and chiral materials.

Integration into Multi-Component Reaction Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, represent a powerful tool for generating molecular diversity. The integration of this compound into MCRs is a promising avenue for the rapid synthesis of novel and complex molecular architectures.

For example, a sequential MCR could involve an initial cross-coupling reaction at the bromine position, followed by a subsequent reaction involving one of the methyl groups or an aromatic C-H bond. This would allow for the construction of intricate three-dimensional structures from simple starting materials in a highly efficient manner. The development of new MCRs featuring this biphenyl derivative could lead to the discovery of compounds with novel biological activities or material properties.

Advanced Characterization Techniques for In-Situ Monitoring

To optimize reaction conditions and gain a deeper understanding of reaction mechanisms, the application of advanced in-situ characterization techniques will be crucial. Spectroscopic methods such as ReactIR (in-situ Fourier-transform infrared spectroscopy) and process NMR (nuclear magnetic resonance) can provide real-time information on the concentration of reactants, intermediates, and products.

Rational Design of Derivatives for Tunable Material Properties

The inherent properties of the this compound core make it an attractive scaffold for the rational design of new materials with tailored optical and electronic properties. The bromine atom serves as a convenient anchor point for introducing a wide range of functional groups through cross-coupling chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.